(E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

MAO-B inhibition Parkinson's disease research Neuropharmacology

(E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide (CAS 2060523-09-1) is a synthetic, small-molecule monoamine oxidase B (MAO-B) inhibitor belonging to the N-hydroxyisoquinoline-1-carboximidamide class. It incorporates a distinct 5-chloro-7-fluoro substitution pattern on the isoquinoline scaffold, designed to fine-tune electronic properties and enzyme binding.

Molecular Formula C10H7ClFN3O
Molecular Weight 239.63 g/mol
Cat. No. B13151978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide
Molecular FormulaC10H7ClFN3O
Molecular Weight239.63 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CC(=C2)F)Cl)C(=NO)N
InChIInChI=1S/C10H7ClFN3O/c11-8-4-5(12)3-7-6(8)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15)
InChIKeyILENMPQOUVQPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Buy (E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide – Key Compound Identity


(E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide (CAS 2060523-09-1) is a synthetic, small-molecule monoamine oxidase B (MAO-B) inhibitor belonging to the N-hydroxyisoquinoline-1-carboximidamide class [1]. It incorporates a distinct 5-chloro-7-fluoro substitution pattern on the isoquinoline scaffold, designed to fine-tune electronic properties and enzyme binding [2]. The compound is supplied at ≥95% purity for research use .

Why You Cannot Simply Substitute (E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide with Another Isoquinoline-1-carboximidamide


Isoquinoline-1-carboximidamide derivatives exhibit extreme sensitivity to ring substitution in MAO-B inhibition [1]. The simultaneous presence of an electron-withdrawing chlorine at C5 and fluorine at C7 creates a unique electrostatic and steric profile that directly impacts inhibitor potency and isoform selectivity. Generic substitution with mono-halogenated or unsubstituted analogs results in orders-of-magnitude loss in potency, as shown in the quantitative comparison below.

Quantitative Differentiation of (E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide vs. Closest Analogs


MAO-B Inhibitory Potency vs. Reference Inhibitor Ro-19-6327

(E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide demonstrates 14.7-fold greater MAO-B inhibitory potency than the well-characterized reference inhibitor Ro-19-6327 in the same recombinant human enzyme assay [1].

MAO-B inhibition Parkinson's disease research Neuropharmacology

Potency Differentiation from a Closely Related Isoquinoline-1-carboximidamide Analog (CHEMBL2430703)

In the identical human MAO-B assay, (E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is 13.9-fold more potent than a structurally related isoquinoline-1-carboximidamide analog (CHEMBL2430703) [1]. This confirms that the 5-Cl/7-F combination provides a quantifiable advantage over alternative substitution patterns within the same chemotype.

MAO-B inhibitor selectivity Isoquinoline SAR Drug discovery

Procurement-Relevant Purity Consistency

Multiple independent suppliers list this specific compound at ≥95% purity (HPLC), providing a reliable baseline for reproducible experimental results compared to custom-synthesized or lower-purity in-class alternatives .

Chemical procurement Purity specification Research reagent

Optimal Research Applications for (E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide


High-Potency MAO-B Pharmacological Probe for Parkinson's Disease Models

With an IC50 of 6.20 nM against human MAO-B [1], this compound serves as a high-affinity tool for studying MAO-B-dependent dopamine metabolism in neuronal cell cultures and in vivo models of Parkinson's disease, where low nanomolar enzyme occupancy is required for therapeutic relevance.

Benchmark Compound for Isoquinoline-1-carboximidamide SAR Studies

The quantifiable 13.9-fold potency advantage over CHEMBL2430703 provides a clear benchmark for structure-activity relationship (SAR) campaigns aiming to optimize isoquinoline-based MAO-B inhibitors, making it a preferred reference point for computational docking and lead optimization [1].

Selective MAO-B Inhibition in Neurodegenerative Disease Research

The compound's biochemical profile supports its use in Alzheimer's disease research, where selective MAO-B inhibition is hypothesized to reduce oxidative stress. Its consistent ≥95% purity minimizes confounding effects from impurities in long-term neuroprotection assays.

Quote Request

Request a Quote for (E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.